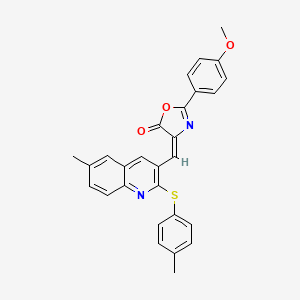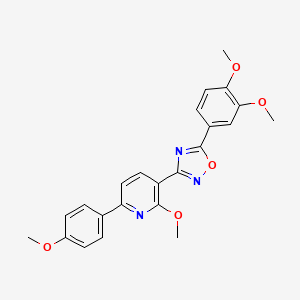
N-(pyridin-3-yl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-yl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTOB, and it has been synthesized through a variety of methods.
Mecanismo De Acción
PTOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are overexpressed in many types of cancer, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis. PTOB has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
PTOB has been shown to have several biochemical and physiological effects, including the inhibition of HDAC activity, the induction of apoptosis, and the inhibition of amyloid-beta peptide aggregation. PTOB has also been shown to have antiviral activity against several viruses, including HIV and influenza viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTOB has several advantages for lab experiments, including its high yield of synthesis and its potential applications in various fields. However, PTOB also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of PTOB, including further studies to determine its safety and efficacy in humans, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields, such as autoimmune diseases and metabolic disorders. Additionally, further studies are needed to determine the optimal dosage and administration of PTOB for its potential therapeutic applications.
Conclusion:
In conclusion, N-(pyridin-3-yl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTOB has been synthesized through a variety of methods and has been studied extensively for its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. PTOB has several advantages for lab experiments, including its high yield of synthesis and potential applications in various fields. However, further studies are needed to determine its safety and efficacy in humans, as well as its optimal dosage and administration for its potential therapeutic applications.
Métodos De Síntesis
PTOB can be synthesized through a variety of methods, including the reaction of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with pyridine-3-amine and 2-chlorobenzoyl chloride. Another method involves the reaction of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide with 2-chlorobenzoyl chloride and pyridine-3-carboxylic acid. The synthesis of PTOB has been optimized to produce a high yield of the compound.
Aplicaciones Científicas De Investigación
PTOB has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, PTOB has been shown to inhibit the growth of cancer cells by inducing apoptosis. PTOB has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, PTOB has been shown to have antiviral activity against several viruses, including HIV and influenza viruses.
Propiedades
IUPAC Name |
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-14-7-2-3-9-16(14)19-24-21(27-25-19)18-11-5-4-10-17(18)20(26)23-15-8-6-12-22-13-15/h2-13H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAXGCGTJBQAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7719925.png)






![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7719992.png)




